molecular formula C11H22IN3O2 B1430088 1-{1,4-Dioxaspiro[4.6]undecan-2-ylmethyl}guanidine hydroiodide CAS No. 1443981-32-5

1-{1,4-Dioxaspiro[4.6]undecan-2-ylmethyl}guanidine hydroiodide

Cat. No.: B1430088
CAS No.: 1443981-32-5
M. Wt: 355.22 g/mol
InChI Key: IOEINIDJEJAORL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{1,4-Dioxaspiro[4.6]undecan-2-ylmethyl}guanidine hydroiodide is a chemical compound with the molecular formula C11H22IN3O2 and a molecular weight of 355.22 g/mol. This compound is primarily used for research purposes and is not intended for human or veterinary use.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{1,4-Dioxaspiro[4.6]undecan-2-ylmethyl}guanidine hydroiodide typically involves the reaction of 1,4-dioxaspiro[4.6]undecane with guanidine hydroiodide under specific conditions. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-{1,4-Dioxaspiro[4.6]undecan-2-ylmethyl}guanidine hydroiodide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1-{1,4-Dioxaspiro[4.6]undecan-2-ylmethyl}guanidine hydroiodide has several scientific research applications, including:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for the development of new chemical entities.

  • Biology: Investigated for its potential biological activity and interactions with biomolecules.

  • Medicine: Studied for its pharmacological properties and potential therapeutic applications.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-{1,4-Dioxaspiro[4.6]undecan-2-ylmethyl}guanidine hydroiodide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-{1,4-Dioxaspiro[46]undecan-2-ylmethyl}guanidine hydroiodide can be compared with other similar compounds, such as guanidine derivatives and dioxaspiro compounds These compounds share structural similarities but may differ in their chemical properties and biological activities The uniqueness of 1-{1,4-Dioxaspiro[4

List of Similar Compounds

  • Guanidine derivatives

  • Dioxaspiro compounds

  • Other spirocyclic compounds

This comprehensive overview provides a detailed understanding of 1-{1,4-Dioxaspiro[4.6]undecan-2-ylmethyl}guanidine hydroiodide, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds. Further research and development in this area may lead to new discoveries and applications for this compound.

Properties

IUPAC Name

2-(1,4-dioxaspiro[4.6]undecan-3-ylmethyl)guanidine;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2.HI/c12-10(13)14-7-9-8-15-11(16-9)5-3-1-2-4-6-11;/h9H,1-8H2,(H4,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOEINIDJEJAORL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)OCC(O2)CN=C(N)N.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-{1,4-Dioxaspiro[4.6]undecan-2-ylmethyl}guanidine hydroiodide
Reactant of Route 2
1-{1,4-Dioxaspiro[4.6]undecan-2-ylmethyl}guanidine hydroiodide
Reactant of Route 3
1-{1,4-Dioxaspiro[4.6]undecan-2-ylmethyl}guanidine hydroiodide
Reactant of Route 4
1-{1,4-Dioxaspiro[4.6]undecan-2-ylmethyl}guanidine hydroiodide
Reactant of Route 5
1-{1,4-Dioxaspiro[4.6]undecan-2-ylmethyl}guanidine hydroiodide
Reactant of Route 6
Reactant of Route 6
1-{1,4-Dioxaspiro[4.6]undecan-2-ylmethyl}guanidine hydroiodide

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